molecular formula C9H9NO4 B048839 Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)- CAS No. 125279-82-5

Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-

Cat. No. B048839
M. Wt: 195.17 g/mol
InChI Key: FPIGOBKNDYAZTP-SECBINFHSA-N
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Description

“Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” is a chemical compound with the CAS Number: 5255-75-4 . It is also known by the synonyms 1,2-Epoxy-3-(4-nitrophenoxy)propane, and 3-(4-Nitrophenoxy)-1,2-propenoxide . The molecular weight of this compound is 195.17 .


Molecular Structure Analysis

The molecular formula of “Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” is C9H9NO4 . The average mass is 195.172 Da and the monoisotopic mass is 195.053162 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” are as follows :

Scientific Research Applications

Environmental Impact and Atmospheric Presence

Oxirane compounds, particularly those substituted with nitrophenol groups, play a significant role in atmospheric chemistry. Studies such as by Harrison et al. (2005) have delved into the atmospheric occurrence of nitrophenols, which are related structurally to Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-. These compounds can originate from various sources, including combustion processes and pesticide hydrolysis. The atmospheric nitration of phenols, which can lead to compounds similar to Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-, involves complex reactions with nitrogen oxides, potentially impacting air quality and health. The study also emphasizes the need for more research to fully understand the environmental implications of such compounds (Harrison et al., 2005).

Analytical and Chemical Studies

The chemical properties and synthesis pathways of oxirane and its derivatives, including those with nitrophenol substituents, have been the focus of various studies. For example, Sainsbury's research on 1,2-oxazines and related compounds, which are closely related to the oxirane structure, sheds light on the synthetic versatility and potential applications of these compounds in producing novel materials and intermediates for further chemical synthesis. Such studies contribute to understanding the fundamental reactions and potential industrial applications of oxirane derivatives (Sainsbury, 1991).

Role in Nitrogen Removal Systems

The role of specific microbial processes in nitrogen removal systems, including those involving nitrophenol and oxirane derivatives, has been explored in studies like Mehrani et al. (2020). These studies highlight the complex interactions within microbial communities and their impact on environmental nitrogen cycling, potentially influenced by the presence of chemical compounds like Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-. Understanding these interactions is crucial for improving wastewater treatment technologies and mitigating environmental pollution (Mehrani et al., 2020).

Environmental Sorption and Degradation

The environmental fate of phenoxy herbicides and related compounds, such as Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-, has been studied in terms of their sorption to soil and organic matter. Research by Werner et al. (2012) provides insights into how these compounds interact with various environmental matrices, affecting their mobility, bioavailability, and degradation in the environment. Such studies are essential for assessing the environmental impact of oxirane derivatives and developing strategies for their management and remediation (Werner et al., 2012).

Safety And Hazards

The safety information for “Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-” includes the following hazard statements: H315;H319;H335 . The precautionary statements are P261;P271;P280 . The signal word is “Warning” and it is represented

properties

IUPAC Name

(2S)-2-[(4-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIGOBKNDYAZTP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((4-Nitrophenoxy)methyl)oxirane

CAS RN

125279-82-5
Record name 1,2-Epoxy-3-(p-nitrophenoxy)propane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO45LT0OXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-nitrophenol (0.6 mole, 82.3 grams), epichlorohydrin (1.8 mole, 167 g.) and piperidene (3 ml.) is stirred at 100° C. for 17 hours. The solution is evaporated and to the residue is added sodium hydroxide (2 mole) in 500 ml. of water. After 24 hours of stirring, the solution is extracted with chloroform. After washing with dilute sodium hydroxide, the dried chloroform solution is evaporated yielding 3-(4-nitrophenyloxy)-1,2-epoxypropane. A solution of the epoxide (1.0 g.) in 50% aqueous acetic acid (15 ml.) is heated at 90° C. for five hours and then evaporated and chromatographed on silica acid plates (chloroform-methanol 9:1). The band with an Rf of about 0.5 is eluted and crystallized from chloroform and ethyl acetate to yield 1,2-dihydroxy-3-(4-nitrophenyloxy)-propane.
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82.3 g
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167 g
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2 mol
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Synthesis routes and methods III

Procedure details

1-(4-Nitrophenoxy)-2,3-epoxypropane was prepared by an analogous method to that described by Zhen-Zhong Lui et. al. in Synthetic Communications (1994), 24, 833–838. 4-Nitrophenol (4.0 g), anhydrous potassium carbonate (8.0 g) and tetrabutylammonium bromide (0.4 g) were mixed with epibromohydrin (10 ml). The reaction mixture was heated at 100° C. for 1 hour. After cooling to ambient temperature, the reaction mixture was diluted with ethyl acetate and filtered. The filtrate was evaporated to dryness and the residue was codistilled twice with toluene. The resulting oil was purified by column chromatography and eluted with ethanol (1.0%):dichloromethane to yield on evaporation an oil that crystallised (4.36 g, 77.7% yield). NMR (CDCl3): 2.78 (m, 1H), 2.95 (m, 1H), 3.38 (m, 1H), 4.02 (dd, 1H), 4.38 (dd, 1H), 7.00 (d, 2H), 8.20 (d, 2H); m/z 196 [MH]+.
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4 g
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8 g
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10 mL
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0.4 g
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Synthesis routes and methods IV

Procedure details

p-Nitrophenol (139 g, 1.0 mol) was dissolved in 1.5 l 0.8M sodium hydroxide. Epichlorohydrin, IX, (117 ml, 1.5 mol) was added and the mixture stirred vigorously overnight. The homogenous solution was then extracted three times with 300 ml chloroform and the organic fractions combined and dried over magnesium sulfate. After removal of the drying agent by filtration, evaporation of the filtrate gave a yellow oil which crystallized on standing. The oily crystals were triturated with methanol and filtered to yield 55.6 g of the desired compound as white crystals shown to be homogenous by thin layer chromatography (60:40 ethyl acetate/hexanes, Rf =0.77) m.p. 62°-65° C.
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139 g
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IX
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117 mL
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Synthesis routes and methods V

Procedure details

Potassium carbonate (1.3 g, 9.6 mmol) was added to a mixture of 4-nitrophenol (1.11 g, 8 mmol) and epibromohydrin (1.37 mL, 16 mmol) The mixture was stirred at 100° C. for 18 hours. After cooling down, the residue was extracted into EtOAc. The organic layer was washed with water, brine and then dried with Na2SO4. Removal of the solvent in vacuo gave an orange residue, which was purified chromatographically on silica eluting with EtOAc/hexanes (1:10, v/v). The product was obtained as a yellow solid (0.8 g, 51%). 1H NMR (300 MHz, CDCl3) δ (ppm): 8.21 (m, 2H), 6.98 (m, 2H), 4.37 (dd, J=2.8 Hz, 11.1 Hz, 1H), 4.00 (dd, J=5.9 Hz, 11.1 Hz, 1H), 3.90 (m, 1H), 2.93 (t, J=4.8 Hz, 1H), 2.77 (dd, J=2.8 Hz, 4.8 Hz, 1H).
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1.3 g
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1.11 g
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1.37 mL
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Yield
51%

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